molecular formula C17H13ClN2O4 B3322031 1,3-Bis(4-carboxyphenyl)imidazolium chloride CAS No. 1414629-40-5

1,3-Bis(4-carboxyphenyl)imidazolium chloride

Cat. No.: B3322031
CAS No.: 1414629-40-5
M. Wt: 344.7 g/mol
InChI Key: FKVTWWKYGXDSGJ-UHFFFAOYSA-N
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Description

Contextualization within Functional Organic Salts

1,3-Bis(4-carboxyphenyl)imidazolium chloride stands out within the broader category of functional organic salts due to its unique combination of an ionic imidazolium (B1220033) core and reactive carboxylic acid functional groups. vulcanchem.com Unlike simple alkyl-substituted imidazolium salts, the presence of carboxyphenyl groups imparts specific functionalities. These groups can engage in hydrogen bonding and act as Brønsted acids, making the compound a bifunctional catalyst. vulcanchem.com This dual nature allows it to participate in a variety of chemical transformations, such as Knoevenagel condensations and esterification reactions, often with greater recyclability compared to traditional catalysts. vulcanchem.com Its structure facilitates its use as a ligand in coordination chemistry and as a building block for more complex supramolecular structures like metal-organic frameworks (MOFs).

Structural Design Principles of this compound

The molecular architecture of this compound is central to its functionality. vulcanchem.com The compound consists of a planar, five-membered imidazolium ring, which provides a stable cationic core. nih.govvulcanchem.com Attached to the nitrogen atoms at the 1- and 3-positions of this ring are two 4-carboxyphenyl groups. vulcanchem.com A chloride anion balances the positive charge of the imidazolium cation. vulcanchem.com

The key structural features and their contributions are:

Imidazolium Core : The planar aromatic ring is thermally stable and can participate in π-π stacking interactions. vulcanchem.com It serves as a rigid scaffold for the appended functional groups.

Carboxyphenyl Groups : The carboxylic acid groups (-COOH) are the primary source of the compound's functionality. They can act as hydrogen-bond donors and acceptors, facilitate proton exchange, and coordinate with metal centers. vulcanchem.com This makes the compound useful in creating materials with enhanced interfacial adhesion. vulcanchem.com

Chloride Anion : The chloride ion balances the charge of the cation and can influence the compound's solubility and crystal packing. vulcanchem.com

The systematic IUPAC name for this compound is 4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid;chloride. vulcanchem.com

Key Molecular Properties of this compound
PropertyValueReference
CAS Number1414629-40-5 vulcanchem.com
Molecular FormulaC17H13ClN2O4 vulcanchem.com
Molecular Weight344.7 g/mol vulcanchem.com
IUPAC Name4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid;chloride vulcanchem.com

Evolution of Academic Research Focus on this Imidazolium Compound

Academic research on this compound has evolved to explore its utility in several key areas of materials science and chemistry. The compound's unique properties make it a versatile tool for developing advanced materials and catalytic systems.

Initial interest often stems from its potential as a ligand precursor for N-heterocyclic carbenes (NHCs) used in catalysis. However, research has expanded to harness the properties of the intact salt. In materials science, it has been investigated as a compatibilizer in polymer composites. For instance, its application in polyphenylene sulfide (B99878) (PPS)/carbon fiber composites has been shown to enhance interfacial shear strength significantly. In polymer composites with inorganic fillers like silica (B1680970) nanoparticles and epoxy resins, the carboxyphenyl groups improve interfacial adhesion, leading to better mechanical properties and thermal stability. vulcanchem.com

Another significant area of research is its use in the construction of metal-organic frameworks (MOFs). The carboxylic acid groups are ideal for linking metal ions to form porous, crystalline structures, and the cationic nature of the imidazolium core makes these MOFs suitable for applications like dye adsorption. Furthermore, its bifunctional nature, combining Brønsted acidity with an ionic structure, has established its role as a recyclable, heterogeneous catalyst for various organic reactions. vulcanchem.com Preliminary studies have also begun to explore its potential antimicrobial and antifungal properties. vulcanchem.com

Summary of Research Findings and Applications
Area of ResearchSpecific Application / FindingObserved OutcomeReference
Polymer CompositesCompatibilizer in PPS/carbon fiber compositesEnhances interfacial shear strength by up to 40%
Polymer CompositesAdditive in epoxy resin/silica nanoparticle compositesImproves tensile strength (15-20%) and thermal stability (decomposition temperature increased by 30-40°C) vulcanchem.com
Materials SynthesisComponent in Metal-Organic Frameworks (MOFs)Used for applications such as dye adsorption due to its cationic nature
CatalysisBifunctional catalyst for Knoevenagel condensations and esterification reactionsOffers comparable yields to traditional acids with superior recyclability vulcanchem.com
Coordination ChemistryLigand for metal complexesUsed in the synthesis of stable metal complexes
BiologyAntimicrobial and antifungal agentShows activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) vulcanchem.com

Properties

IUPAC Name

4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4.ClH/c20-16(21)12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(4-8-15)17(22)23;/h1-11H,(H-,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVTWWKYGXDSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 1,3-Bis(4-carboxyphenyl)imidazolium Chloride

The synthesis of this compound is achieved through well-documented protocols that ensure high purity and yield. These methods involve condensation and acidification or cyclization steps.

The primary precursor for this synthesis is 4-aminobenzoic acid . This compound provides the 4-carboxyphenyl moieties that are attached to the nitrogen atoms of the imidazolium (B1220033) ring. Formic acid serves as a key reagent, likely providing the carbon atom that becomes the C2 position of the imidazolium ring. The reaction involves the formation of intermediate species as the amine groups of two 4-aminobenzoic acid molecules react and subsequently form the heterocyclic ring structure.

Precursor/ReagentRole in Synthesis
4-Aminobenzoic AcidSource of the 4-carboxyphenyl groups
Formic AcidProvides the C2 carbon for the imidazolium ring
MethanolReaction solvent

Analytical Verification of Synthetic Products

To confirm the successful synthesis and purity of this compound, a suite of analytical techniques is employed. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

NMR spectroscopy is a critical tool for the structural verification of the synthesized compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to confirm the identity and purity of the product. researchgate.net

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the protons on the imidazolium ring and the aromatic protons of the two carboxyphenyl substituents. researchgate.net The integration of the peaks in the spectrum helps to confirm that the ligand was formed without impurities. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the presence of all unique carbon atoms in the molecule. researchgate.net Distinct signals are expected for the carbons in the imidazolium ring, the aromatic rings, and the carboxyl groups, further confirming the compound's structure.

The following table summarizes the expected ¹H NMR signals for this compound.

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Imidazolium C2-H> 9.0Singlet
Imidazolium C4/C5-H7.5 - 8.5Doublet
Aromatic Protons7.0 - 8.5Doublets
Carboxylic Acid O-H> 10.0Broad Singlet

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the carboxylic acid and imidazolium ring moieties. The presence of a strong, broad absorption for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch are key indicators of the structure.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching, hydrogen-bonded3300 - 2500 (broad)
C-H (Aromatic/Imidazolium)Stretching3150 - 3000
C=O (Carboxylic Acid)Stretching1725 - 1700
C=C (Aromatic)Stretching1600 - 1450
C-N (Imidazolium Ring)Stretching~1250

High-resolution mass spectrometry (HRMS) using ESI-TOF is employed to determine the precise mass of the compound, which serves to confirm its elemental composition. For this compound, this technique would be used to detect the cationic part of the molecule, [1,3-Bis(4-carboxyphenyl)imidazolium]⁺. The experimentally measured mass-to-charge ratio (m/z) is compared to the calculated theoretical value to validate the molecular formula. The molecular formula for the compound is C₁₇H₁₃ClN₂O₄, with a molecular weight of approximately 344.75 g/mol . nih.gov

IonMolecular FormulaCalculated m/z
[1,3-Bis(4-carboxyphenyl)imidazolium]⁺[C₁₇H₁₃N₂O₄]⁺~309.08

Coordination Chemistry and Metal Organic Framework Mof / Coordination Polymer Cp Development

Role as a Ligand (Linker) in Coordination Network Construction

The design of the 1,3-Bis(4-carboxyphenyl)imidazolium cation is strategic for building specific coordination networks. The spatial arrangement of its components dictates how it can connect with metal centers to form predictable and controlled structures.

Ditopic V-Shaped Linker: The molecule acts as a V-shaped ditopic linker. The two carboxylate groups extend from the central imidazolium (B1220033) ring, providing two points of connection. This geometry is fundamental in directing the assembly of the resulting framework.

Structural Rigidity and Flexibility: The phenyl rings provide a degree of rigidity to the ligand arms, which helps in the formation of stable, porous structures. However, the rotational freedom around the N-phenyl bonds allows for some conformational flexibility, which can accommodate different metal coordination environments and lead to diverse network topologies.

Modulation of Properties: The choice of a dicarboxylate imidazolium ligand is a deliberate strategy to create MOFs with specific properties. Ligands containing carboxyl moieties are frequently used in MOF synthesis because they can improve the surface area and porosity of the final material. cd-bioparticles.net The cationic nature of the imidazolium core is specifically leveraged to construct frameworks capable of anion exchange.

Solvothermal and hydrothermal synthesis are the predominant methods for crystallizing MOFs and CPs using 1,3-Bis(4-carboxyphenyl)imidazolium chloride and its analogues. These techniques involve heating the constituent components (the ligand, a metal salt, and a solvent) in a sealed vessel at temperatures above the solvent's boiling point.

This process facilitates the deprotonation of the carboxylic acid groups and their subsequent coordination to the metal ions, leading to the self-assembly and crystallization of the extended framework. The choice of solvent, temperature, reaction time, and pH can significantly influence the final product's structure, crystal size, and phase purity. For instance, a series of novel three-dimensional lanthanide MOFs were successfully prepared under solvothermal conditions using a similar ligand, 1,3-bis(3,5-dicarboxyphenyl) imidazolium chloride. researchgate.net Similarly, various transition metal coordination polymers have been synthesized under solvothermal conditions using mixed-ligand strategies that include bis(imidazole) linkers. researchgate.net

Metal Ion Integration and Resulting Framework Topologies

The integration of different metal ions with the 1,3-Bis(4-carboxyphenyl)imidazolium ligand leads to a wide array of framework topologies, driven by the preferred coordination number and geometry of the metal center and the geometric constraints of the V-shaped linker.

Transition metals are widely used as nodes in the construction of CPs with imidazolium-based dicarboxylate ligands due to their versatile coordination chemistry. The interaction of metals like zinc, nickel, copper, and cadmium with these ligands results in diverse and often complex structures.

For example, studies on the related 1,3-bis(carboxymethyl)imidazolium cation (H₂imdc⁺) with Copper(II) have shown the formation of 2D coordination polymers. rsc.org In one case, copper acetate-like dimers act as 4-connecting centers linked by the imdc⁻ ligands, forming cationic sheets that stack to create channels. rsc.org This illustrates a common coordination mode where the carboxylate groups bridge two metal centers. While specific structures for this compound with all these transition metals are not detailed in the provided results, the principles of coordination observed with analogous ligands are directly applicable.

Table 1: Examples of Coordination Polymers with Related Imidazolium Carboxylate Ligands

Metal Ion Ligand Framework Dimensionality Key Structural Feature
Cu(II) 1,3-bis(carboxymethyl)imidazolium 2D Cationic sheets with channels rsc.org
Ni(II) 1-tetrazole-4-imidazole-benzene 1D Bridged chain structure rsc.org

This table is illustrative of coordination with related ligands, as specific examples for the title compound were not found in the search results.

Rare-earth metals, including lanthanides like Europium (Eu), are of particular interest for constructing MOFs due to their potential applications in luminescence. The high coordination numbers and flexible coordination geometries of lanthanide ions allow for the formation of highly stable, three-dimensional frameworks.

A study on the positional isomer 1,3-bis(3,5-dicarboxyphenyl) imidazolium chloride (H₄L⁺Cl⁻) demonstrated the successful synthesis of a series of isostructural 3D lanthanide-MOFs with the general formula [Ln₄(L)₃(H₂O)₈]n·3nNO₃ (where Ln = Sm, Eu, Gd, Tb). researchgate.net These frameworks exhibit the characteristic luminescence of the trivalent lanthanide ions, which is a property transferred from the metal node to the bulk material. researchgate.net The successful formation of these complexes highlights the suitability of the bis(carboxyphenyl)imidazolium scaffold for assembling complex rare-earth metal frameworks.

A key consequence of using the 1,3-Bis(4-carboxyphenyl)imidazolium cation as a linker is the formation of cationic framework architectures. When the ligand's carboxylate groups coordinate to a metal cation (e.g., Zn²⁺, Eu³⁺), the inherent positive charge of the imidazolium core is retained within the framework's backbone.

This results in a net positive charge on the entire MOF/CP structure, which must be balanced by counter-anions residing within the pores or channels of the framework. These anions are typically derived from the starting materials, such as the chloride ion from the ligand itself or other anions like nitrate (B79036) (NO₃⁻) from the metal salt precursor. researchgate.net

Advanced Structural Characterization of MOFs/CPs

The development of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) using this compound as a ligand necessitates a suite of advanced analytical techniques to confirm the structure, purity, and physical properties of the resulting materials. The following sections detail the critical characterization methods employed in the scientific evaluation of these frameworks.

A notable example is the hydrothermal synthesis of a novel microporous MOF with the formula {[Cd2L3(DMF)(NO3)]·2DMF·3H2O}n, where L represents the 1,3-Bis(4-carboxyphenyl)imidazolium ligand. jocpr.com SCXRD analysis of this compound revealed a unique 2D polyrotaxane-like framework characterized by a 6-fold interpenetration combined with interdigitation, which extends the structure into a three-dimensional framework. jocpr.com This level of detail is only achievable through SCXRD and is crucial for understanding the material's properties.

The crystallographic data obtained from SCXRD analysis provides fundamental parameters for the unit cell of the crystal lattice.

Table 1: Representative Crystallographic Data for a Cd-MOF Derived from this compound Note: Specific unit cell parameters from the primary literature were not available in the searched sources. The table format is representative.

ParameterValue
Chemical Formula{[Cd2L3(DMF)(NO3)]·2DMF·3H2O}n
Crystal SystemData not available in sources
Space GroupData not available in sources
a (Å)Data not available in sources
b (Å)Data not available in sources
c (Å)Data not available in sources
α (°)Data not available in sources
β (°)Data not available in sources
γ (°)Data not available in sources
Volume (ų)Data not available in sources

While SCXRD analyzes a single, perfect crystal, Powder X-ray Diffraction (PXRD) is essential for verifying the phase purity and crystallinity of the bulk, polycrystalline sample. The experimental PXRD pattern of a newly synthesized MOF is compared to a simulated pattern generated from the SCXRD data. A strong match between the two patterns confirms that the structure determined from the single crystal is representative of the entire bulk sample and that no significant crystalline impurities are present.

For MOFs derived from imidazolium-based dicarboxylate ligands, PXRD is a standard characterization technique used to confirm that the synthesized bulk material corresponds to the structure elucidated by SCXRD. jocpr.comresearchgate.net

Elemental analysis provides a quantitative determination of the percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is critical for validating the empirical formula of the synthesized MOF, which is often proposed based on SCXRD and thermogravimetric analysis. By comparing the experimentally measured elemental composition with the calculated values for the proposed formula, researchers can confirm the stoichiometry of the framework, including the ratio of metal to ligand and the presence of coordinated or guest solvent molecules. This validation is a crucial step in the characterization of new materials. researchgate.net

Table 2: Representative Elemental Analysis Data for a MOF Derived from this compound Note: Specific elemental analysis data for a MOF based on the target ligand was not available in the searched sources. The format is representative.

ElementCalculated (%)Found (%)
Carbon (C)Data not availableData not available
Hydrogen (H)Data not availableData not available
Nitrogen (N)Data not availableData not available

The porosity and specific surface area are defining characteristics of MOFs that dictate their suitability for applications such as gas storage, separation, and catalysis. The Brunauer–Emmett–Teller (BET) method is the standard technique for determining surface area. It involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption isotherm, the specific surface area can be calculated.

MOFs derived from this compound, such as the previously mentioned cadmium-based framework, are described as microporous. jocpr.com This porosity is a direct result of the void spaces created by the coordination of the specific ligand to the metal centers. The BET analysis provides the quantitative data to confirm and measure this microporosity.

Table 3: Representative Porosity and Surface Area Data for a MOF Derived from this compound Note: Specific BET surface area data for a MOF based on the target ligand was not available in the searched sources. The format is representative.

ParameterValue
BET Surface Area (m²/g)Data not available in sources
Langmuir Surface Area (m²/g)Data not available in sources
Total Pore Volume (cm³/g)Data not available in sources

Catalytic Applications and Mechanistic Investigations

Precursor for N-Heterocyclic Carbene (NHC) Generation in Catalysis

Imidazolium (B1220033) salts are well-established precursors for the in-situ or pre-formation of N-Heterocyclic Carbenes. researchgate.net The deprotonation of the C2 carbon on the imidazolium ring, typically with a strong base, yields the corresponding NHC, a potent σ-donating ligand. nih.gov The compound 1,3-bis(4-carboxyphenyl)imidazolium chloride is structurally designed to act as a bifunctional molecule. The imidazolium core is the source of the NHC, while the terminal carboxylic acid groups provide reactive sites for anchoring the molecule onto supports or for constructing larger, well-defined architectures like Metal-Organic Frameworks (MOFs). nih.gov This dual functionality is pivotal for its use in advanced catalyst design.

Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups into pre-formed MOFs, enabling the creation of materials that are not accessible through direct synthesis. researchgate.netnih.gov In the context of this compound, this approach allows for the integration of NHC precursors into a robust, crystalline framework.

A notable example involves the initial synthesis of an azolium-containing MOF through the solvothermal reaction of this compound (H₂L⁺Cl⁻) with zinc nitrate (B79036) (Zn(NO₃)₂·6H₂O). northeastern.edu This process yields a stable framework where the imidazolium salt acts as an organic linker, held in place by coordination bonds between the zinc ions and the carboxylate groups. The intact imidazolium units within the MOF pores are then available for subsequent chemical transformation.

The crucial step is the post-synthetic generation of the NHC and its metallation within the MOF. By treating the pre-formed MOF with a base and a metal precursor, such as a palladium salt, the imidazolium groups are deprotonated to form NHCs, which immediately coordinate to the palladium centers. This creates a heterogeneous catalyst with catalytically active NHC-Pd(II) sites anchored uniformly throughout the MOF structure. northeastern.edu This method effectively immobilizes the active species, preventing leaching and facilitating catalyst recovery and reuse, while leveraging the porous nature of the MOF to control substrate access to the catalytic sites. northeastern.edu

The structure of this compound is conducive to the design of both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: In homogeneous systems, the imidazolium salt can be deprotonated in solution in the presence of a metal salt (e.g., palladium acetate) to form a soluble metal-NHC complex. doi.org These complexes are highly active catalysts for a variety of organic transformations, particularly cross-coupling reactions. The electronic and steric properties of the NHC ligand, derived from the precursor, play a crucial role in the catalyst's activity and stability. doi.org

Heterogeneous Catalysis: The primary route to heterogeneous catalysts using this compound is through its incorporation into solid supports. As described previously, its dicarboxylate functionality makes it an ideal linker for constructing MOFs. nih.govnortheastern.edu The resulting MOF-supported NHC-metal complexes are robust heterogeneous catalysts that combine the high activity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation and recyclability. northeastern.edu An alternative approach to heterogenization is the Supported Ionic Liquid Phase (SILP) concept, where an imidazolium salt layer containing a dissolved homogeneous catalyst is immobilized on a porous solid support like silica (B1680970). mdpi.com

Specific Catalytic Reactions Mediated by Derived Systems

Catalysts derived from this compound have demonstrated high efficacy in several important classes of organic reactions.

Palladium-NHC complexes are renowned for their exceptional activity in cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. tcichemicals.com

The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, is efficiently catalyzed by systems derived from this compound. organic-chemistry.orglibretexts.orgwikipedia.org A heterogeneous Pd(II)-NHC-MOF catalyst, synthesized via post-synthetic modification as described in section 4.1.1, has shown excellent activity for the Sonogashira coupling of various aryl halides with phenylacetylene (B144264). northeastern.edu This catalyst was reusable for at least four cycles without a significant loss of activity, highlighting the benefits of the heterogeneous design. northeastern.edu

Catalytic Performance of a Pd(II)-NHC-MOF in the Sonogashira Reaction. northeastern.edu
Aryl HalideProductTime (h)Yield (%)
IodobenzeneDiphenylacetylene598
4-Iodotoluene1-Methyl-4-(phenylethynyl)benzene796
4-Iodoanisole1-Methoxy-4-(phenylethynyl)benzene1095
BromobenzeneDiphenylacetylene1294
4-Bromotoluene1-Methyl-4-(phenylethynyl)benzene1492

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is another cornerstone of organic synthesis where Pd-NHC catalysts excel. nih.govmdpi.com Palladium systems using imidazolium salt precursors to generate NHC ligands in situ exhibit very high activity for the coupling of both activated and unactivated aryl chlorides. researchgate.netresearchgate.net Given the demonstrated success of NHC-Pd systems derived from imidazolium salts, catalysts based on this compound are highly promising candidates for this transformation. doi.orgresearchgate.net

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgresearchgate.net The active catalyst is a copper(I) species, and the reaction mechanism is believed to proceed through copper-acetylide intermediates. nih.gov

NHC-ligated copper complexes have emerged as highly effective catalysts for the CuAAC reaction. nih.gov These catalysts can operate at very low loadings and often under mild, solvent-free conditions. nih.gov The NHC ligand stabilizes the copper(I) center and can participate in the catalytic cycle, for instance, by facilitating the deprotonation of the terminal alkyne. nih.gov Although specific studies employing this compound for CuAAC are not prominent, its role as an NHC precursor makes it an ideal candidate for developing novel homogeneous or heterogeneous copper-based catalysts for this important transformation. mdpi.com

General Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition.
AlkyneAzideCatalyst SystemProduct
PhenylacetyleneBenzyl azideCu(I) salt / Ligand1-Benzyl-4-phenyl-1H-1,2,3-triazole
1-Octyne1-Azido-4-methylbenzeneCuSO₄ / Sodium Ascorbate1-(4-Methylphenyl)-4-hexyl-1H-1,2,3-triazole
Propargyl alcoholEthyl 2-azidoacetateNHC-Cu ComplexEthyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate

The oxygen reduction reaction (ORR) is a critical process in energy conversion and storage technologies, such as fuel cells and metal-air batteries. Efficient catalysts are needed to overcome the sluggish kinetics of this reaction. A promising class of materials for ORR catalysis consists of nitrogen-doped carbons, often containing transition metals (M-N-C catalysts).

Metal-Organic Frameworks, particularly those containing nitrogen-rich linkers like imidazole (B134444) derivatives, have been identified as excellent precursors for M-N-C electrocatalysts. osti.gov Through a process of high-temperature pyrolysis, the MOF structure is converted into a highly porous carbon material where nitrogen atoms from the organic linker are incorporated into the carbon lattice, creating active sites for ORR. The metal nodes of the MOF (e.g., zinc, cobalt, iron) can be templating agents or become part of the final active sites. osti.gov

While direct application of this compound for ORR has not been reported, MOFs constructed from this imidazolium dicarboxylate linker are logical precursors for creating effective ORR electrocatalysts. osti.govrsc.org Pyrolysis of a MOF containing this linker and a suitable metal (e.g., Co, Fe) would be expected to yield a nitrogen-doped carbon material with a high surface area, potentially exhibiting significant electrocatalytic activity for the oxygen reduction reaction.

Mechanistic Research of Catalytic Processes

The catalytic efficacy of materials derived from this compound is a subject of detailed mechanistic investigation. Understanding the underlying processes at a molecular level is crucial for optimizing catalyst design and performance. Research in this area leverages a combination of physical activation methods, computational modeling, and spectroscopic analysis to elucidate the complex mechanisms of catalysis.

Mechanochemical Activation of MOF-Based Catalysts

The compound this compound serves as a crucial organic linker in the synthesis of mechanochemically active metal-organic frameworks (MOFs). frontiersin.orgrsc.org These porous coordination polymers are designed with latent catalytic sites that can be activated through mechanical force. frontiersin.orgosti.gov

A notable application is in a MOF constructed with this compound as the linker, embedding a Cu(I) bis(N-heterocyclic carbene) (NHC) complex. frontiersin.org This MOF, containing 4.66% copper and 8.97% zinc, is largely amorphous and demonstrates significant thermal stability up to 320 °C. frontiersin.org The catalytic activity of this MOF is triggered mechanochemically, specifically through the application of ultrasound. frontiersin.orgosti.gov This activation method relies on the principle of converting mechanical energy into chemical reactivity.

The process has been successfully applied to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click reaction. frontiersin.org Upon sonication, the MOF structure is mechanically stressed, leading to the activation of the embedded Cu(I) species. frontiersin.org These activated copper centers then catalyze the reaction between benzylazide and phenylacetylene to produce 1-benzyl-4-phenyl-1H-1,2,3-triazole. frontiersin.orgosti.gov Research has demonstrated that over a period of 20 sonication cycles, conversions of up to 26.5% can be achieved. frontiersin.orgosti.gov This approach highlights the potential for embedding such MOFs into polymer networks to act as sensors for stress and friction. frontiersin.org

Mechanochemical Activation and Catalytic Performance of a MOF Based on this compound
ParameterValue/DescriptionReference
Organic LinkerThis compound frontiersin.org
Metal Content4.66% Cu, 8.97% Zn frontiersin.org
Activation MethodUltrasound (Sonication) frontiersin.orgosti.gov
Catalyzed ReactionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) frontiersin.org
ReactantsBenzylazide and Phenylacetylene frontiersin.org
Product1-benzyl-4-phenyl-1H-1,2,3-triazole frontiersin.org
Conversion RateUp to 26.5% frontiersin.orgosti.gov
Reaction Duration20 sonication cycles frontiersin.org
Thermal StabilityUp to 320 °C frontiersin.org

Computational Elucidation of Reaction Pathways and Energy Profiles

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of MOF-based catalysts at the atomic level. While specific computational studies detailing the reaction pathways and energy profiles for catalysts derived directly from this compound were not identified in the performed search, the general methodologies are well-established for analogous systems.

These computational approaches are instrumental in understanding complex catalytic processes within MOFs. For instance, DFT calculations can elucidate the role of organic linkers and metal nodes in activating reactants, such as CO2, by analyzing electronic properties like the partial density of states (PDOS). Such studies can reveal how functional groups on the linker increase the nucleophilicity of reactants, facilitating subsequent reaction steps. The insights gained from these computational models help rationalize experimental observations and guide the design of more efficient catalysts. The application of these computational techniques to MOFs constructed from this compound could provide a deeper understanding of their catalytic mechanisms.

Spectroscopic Monitoring of Catalytic Intermediates

The direct observation of catalytic intermediates is essential for confirming reaction mechanisms. Various spectroscopic techniques are employed for the in-situ or operando monitoring of catalytic processes within MOFs. While specific studies focusing on the spectroscopic monitoring of catalytic intermediates in reactions catalyzed by MOFs based on this compound are not detailed in the available literature, the principles are broadly applicable.

Techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Absorption Spectroscopy (XAS) are commonly used to probe the structural and electronic changes in catalysts during a reaction. For example, DRIFTS can monitor the vibrations of molecules adsorbed on the catalyst surface, providing information about reaction intermediates and surface-bound species. A study on a cadmium-based MOF synthesized with this compound demonstrated its use in the luminescent sensing of Eu³⁺ cations, showcasing the spectroscopic potential of such frameworks. This suggests that similar spectroscopic methods could potentially be adapted to monitor the transient species formed during catalytic cycles in related systems, offering crucial evidence for proposed reaction pathways.

Applications in Advanced Materials Science and Engineering

Polymer Composites and Interfacial Engineering

Research has demonstrated that the incorporation of 1,3-Bis(4-carboxyphenyl)imidazolium chloride into thermoplastic composites can lead to a significant increase in interfacial shear strength (IFSS). mdpi.comnih.govresearchgate.net This is particularly evident in systems such as polyphenylene sulfide (B99878) (PPS) reinforced with carbon fibers. mdpi.comdntb.gov.ua The compound is believed to improve the adhesion between the relatively non-polar polymer matrix and the more polar surface of the carbon fibers.

The proposed mechanism involves the imidazolium (B1220033) salt migrating to the interface. Here, the charged imidazolium ring and the carboxylic acid groups can establish strong physical and potentially chemical interactions with the functional groups present on the fiber surface. Simultaneously, the phenyl rings of the compound can interact favorably with the aromatic structure of the PPS matrix, effectively bridging the two components and creating a stronger, more robust interphase. mdpi.com Studies have reported a notable enhancement in IFSS of up to 40% in PPS/carbon fiber composites when this imidazolium salt is used as an additive compared to untreated systems.

Table 1: Effect of this compound on Interfacial Shear Strength (IFSS) in PPS/Carbon Fiber Composites

Composite SystemAdditiveInterfacial Shear Strength (IFSS)Improvement
PPS / Untreated Carbon FiberNoneBaseline-
PPS / Untreated Carbon FiberThis compoundSignificantly IncreasedUp to 40%

Note: The data is compiled from findings reported in scientific literature. Specific values can vary based on fiber surface treatment and processing conditions.

Building on its function in enhancing interfacial adhesion, this compound also serves as an effective compatibilizer, particularly in the context of polymer/fiber composites. mdpi.comresearchgate.net In materials science, a compatibilizer is an agent that improves the stability and properties of a heterogeneous system, such as a composite, by improving the interaction between its different phases.

When blended into the polymer matrix, the imidazolium salt acts as an interfacial agent. mdpi.comresearchgate.net Its bifunctional nature, with moieties that are compatible with both the fiber and the matrix, allows it to reduce the interfacial tension and promote better wetting of the fibers by the molten polymer during processing. This leads to a more uniform and defect-free interface, which is crucial for the durability and mechanical integrity of the final composite material. mdpi.com While traditional compatibilizers often involve grafted copolymers, ionic compounds like this compound represent a newer class of additives for enhancing phase interaction in composite systems.

Functional Materials Development

The utility of this compound extends beyond polymer composites into the synthesis of advanced functional materials, most notably Metal-Organic Frameworks (MOFs). Its rigid structure and dicarboxylate functionality make it an ideal organic linker for constructing porous, crystalline materials with tailored properties for specific applications. dokumen.pubuni-halle.de

MOFs constructed using this compound as a linker have shown significant promise as high-performance adsorbents for environmental remediation. rhhz.netnih.gov The inherent positive charge of the imidazolium moiety is retained within the MOF structure, resulting in a cationic framework. nih.govresearchgate.net This positively charged porous architecture is highly effective for the selective capture of anionic pollutants and negatively charged gas molecules.

The cationic nature of MOFs synthesized with the 1,3-Bis(4-carboxyphenyl)imidazolium linker makes them exceptionally effective at removing anionic dyes from contaminated water. nih.govresearchgate.net These frameworks exhibit rapid and highly selective adsorption of negatively charged dye molecules such as Methyl orange, Congo red, and Orange II sodium salt through strong electrostatic interactions. rhhz.netnih.gov

The porous structure provides a high surface area for adsorption, while the cationic framework acts as a powerful docking site for anionic species, effectively trapping them. rhhz.net This charge-based selectivity allows for the efficient separation of anionic dyes from neutral or cationic molecules, which is a significant advantage in treating complex industrial wastewater. nih.gov

Table 2: Adsorption Efficiency of a Cationic Nickel-MOF using this compound Linker for Anionic Dyes

Anionic DyeAdsorption Efficiency
Methyl orangeHigh
Congo redHigh
Orange II sodium saltHigh

Source: Data compiled from studies on nickel azolium-based MOFs. nih.gov

The same principle of charge interaction that makes these MOFs suitable for dye removal also applies to the selective adsorption of gases. nih.gov Specifically, MOFs derived from this compound have demonstrated preferential adsorption of carbon dioxide (CO2) over other gases like methane (B114726) (CH4). nih.govresearchgate.netresearchgate.net

This selectivity is attributed to the favorable interaction between the quadrupole moment of the CO2 molecule and the strong electrostatic field generated by the cationic imidazolium sites within the MOF's pores. nih.govacs.org The positively charged framework creates an environment that preferentially attracts and adsorbs CO2, which has a significant quadrupole moment, while having a weaker affinity for non-polar gases like methane. researchgate.netpreprints.org This characteristic positions these azolium-based MOFs as potential candidate materials for applications in flue gas separation and carbon capture technologies. nih.gov

Luminescent Sensing Materials

The unique molecular architecture of this compound, featuring a central imidazolium ring flanked by two carboxyphenyl groups, makes it an excellent organic linker for the construction of metal-organic frameworks (MOFs). These frameworks can serve as highly effective platforms for luminescent sensing applications. The imidazolium core and the aromatic carboxylate moieties can act as "antennas," absorbing energy and transferring it to encapsulated metal ions, leading to characteristic luminescence. This property is particularly useful for detecting specific analytes that can enhance or quench this light emission.

Luminescent Sensing of Specific Metal Ions (e.g., Eu³⁺)

Metal-organic frameworks incorporating this compound have demonstrated significant potential as hosts for sensitizing lanthanide ions, particularly Europium (Eu³⁺), for luminescent detection. A notable example is a microporous MOF constructed with cadmium (Cd²⁺) ions and the 1,3-Bis(4-carboxyphenyl)imidazolium linker. rsc.orgrsc.org This framework possesses one-dimensional channels that are ideally suited to encapsulate guest molecules, including metal cations. rsc.org

When fresh samples of this Cd-MOF are soaked in a solution containing Eu(NO₃)₃, the Eu³⁺ ions are incorporated into the framework. rsc.org The organic linker acts as an efficient antenna, absorbing energy and transferring it to the encapsulated Eu³⁺ ions. This energy transfer results in the characteristic strong red luminescence of Eu³⁺ upon excitation. This sensitization allows for the selective luminescent sensing of Eu³⁺ cations in an aqueous environment, a versatile strategy for preparing advanced luminescent materials. rsc.orgrsc.org The ability to specifically detect lanthanide ions is crucial for various applications, including in biological systems and materials science. rsc.org

Table 1: Luminescent Sensing Properties of a Cd-MOF with 1,3-Bis(4-carboxyphenyl)imidazolium Linker

Analyte Host Framework Sensing Mechanism Application
Eu³⁺ {[Cd₂L₃(DMF)(NO₃)]·2DMF·3H₂O}n Encapsulation and sensitization Selective luminescent sensing in water

Data sourced from CrystEngComm. rsc.orgrsc.org

Exploration of Luminescence Quenching Mechanisms

The luminescence of frameworks derived from this compound can be quenched by certain analytes, a phenomenon that forms the basis for "turn-off" sensing. The mechanism of this quenching is often attributed to interactions between the analyte and the luminescent framework, which disrupt the energy transfer process.

One of the primary quenching mechanisms involves electron transfer. For instance, in MOFs designed to detect nitroaromatic compounds (often used in explosives), the electron-rich framework can donate an electron to the highly electron-withdrawing nitro compound. dokumen.pub This photoinduced electron transfer effectively quenches the fluorescence of the MOF. dokumen.pub

Another quenching pathway is the absorption of excitation or emission energy by the analyte. If the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the luminescent MOF, the energy can be transferred to the analyte instead of being released as light, leading to a decrease in luminescence intensity. This process is relevant in the detection of certain dyes and colored ions. The efficiency of quenching is often quantified by the Stern-Volmer constant (Ksv), with higher values indicating a more pronounced quenching effect. researchgate.net Frameworks built with imidazolium-based linkers have been shown to be effective in sensing various pollutants through this quenching mechanism. researchgate.netacs.org

Proton Conductive Materials

The incorporation of 1,3-Bis(4-carboxyphenyl)imidazolium into metal-organic frameworks has been identified as a highly effective strategy for creating materials with significant proton conductivity. The compound's structure is inherently suited for proton transport, featuring acidic carboxylic acid groups and imidazolium cations that can participate in hydrogen-bonding networks.

A key example is a novel MOF synthesized with zinc, which forms a three-dimensional structure with channels decorated by the aligned imidazolium groups of the linker. acs.org These channels are occupied by water and solvent molecules, creating pathways for proton movement. acs.org This material exhibits high proton conductivity that is dependent on humidity, reaching a maximum value of 2.3 x 10⁻³ S cm⁻¹ at ambient temperature and 95% relative humidity (RH). fjirsm.ac.cn

The activation energy (Ea) for proton transport in this material was calculated to be 0.22 eV, a value comparable to that of Nafion, a benchmark material used in proton exchange membrane fuel cells. acs.orgscribd.com This low activation energy suggests that the proton conduction occurs via the Grotthuss mechanism, where protons hop along a hydrogen-bonded network of imidazolium groups and guest water molecules within the MOF channels. fjirsm.ac.cn The ability to design materials with ordered proton pathways using linkers like this compound is a significant advancement for clean energy applications. acs.orgscribd.com Even the previously mentioned Cd-based MOF has been shown to exhibit proton conductivity. rsc.org

Table 2: Proton Conductivity Data for a Zn-MOF with 1,3-Bis(4-carboxyphenyl)imidazolium Linker

Property Value Conditions
Maximum Proton Conductivity 2.3 x 10⁻³ S cm⁻¹ Ambient Temperature, 95% RH
Activation Energy (Ea) 0.22 eV -
Conduction Mechanism Grotthuss-type Inferred from low Ea and humidity dependence

Data sourced from the Journal of the American Chemical Society and other reviews. acs.orgfjirsm.ac.cn

Integration into Stress-Responsive Polymer Networks

This compound is being explored for its utility in advanced polymer systems, including composites and materials that respond to mechanical stress. Its rigid structure and capacity for strong interfacial interactions make it a valuable component for enhancing the mechanical properties of polymer networks.

Furthermore, the compound serves as a building block for metal-organic frameworks that possess mechanochemical activity. Research has shown that a MOF constructed from this compound and copper can be activated by mechanical force, such as ultrasound. uni-halle.de This activation triggers a catalytic reaction (a copper-catalyzed azide-alkyne cycloaddition, or CuAAC) within the framework. uni-halle.de This finding opens up the prospect of embedding these MOFs into polymer networks to create novel hybrid materials. uni-halle.de In such a system, the MOF could act as a stress sensor, where the application of mechanical force to the polymer would activate the catalyst and signal the event of material stress or damage. uni-halle.de

Supramolecular Chemistry and Self Assembly Research

Investigation of Non-Covalent Interactions

The self-assembly processes and the final architecture of supramolecular systems derived from 1,3-Bis(4-carboxyphenyl)imidazolium chloride are governed by a concert of non-covalent forces. The interplay between strong hydrogen bonds and weaker electrostatic or dispersion forces dictates the conformation of the molecule and its packing in the solid state.

Hydrogen bonding is a primary directional force in the assembly of structures containing this compound. The two carboxylic acid groups are potent hydrogen bond donors and acceptors, enabling the formation of robust and predictable supramolecular synthons. These interactions can lead to the formation of extensive one-, two-, or three-dimensional networks.

Beyond classical hydrogen bonding, more subtle non-covalent interactions play a significant role. The imidazolium (B1220033) ring of the cation is electron-deficient, making it an ideal candidate for engaging in anion-π interactions with the chloride counter-ion or other available anions. nih.govnih.gov This interaction involves the positioning of the anion above the face of the π-system, contributing significantly to the energetic stability of the resulting structure. researchgate.net Theoretical and experimental studies have confirmed that these forces are energetically favorable, with energies ranging from 20-50 kJ mol⁻¹. nih.govresearchgate.net

Additionally, C-H···π interactions can occur, where the C-H bonds of the imidazolium or phenyl rings act as weak donors to the π-systems of adjacent phenyl rings. The planar nature of the imidazolium and phenyl rings also allows for potential π-π stacking interactions, which further stabilize the supramolecular architecture. nih.gov The collective strength of these weaker interactions is critical in determining the final, thermodynamically favored solid-state structure.

Rational Design of Supramolecular Architectures and Assemblies

The predictable bonding vectors provided by the two carboxylic acid groups allow for the rational design of complex supramolecular structures, particularly metal-organic frameworks (MOFs). By treating 1,3-Bis(4-carboxyphenyl)imidazolium as a ditopic organic linker, it can be reacted with metal ions to create coordination polymers with desired dimensionality and topology.

A notable example involves the reaction of 1,3-Bis(4-carboxyphenyl)imidazolium bromide (a halide analogue) with zinc nitrate (B79036) in dimethylformamide (DMF) to produce a one-dimensional (1D) MOF. nih.gov In this structure, the imidazolium dicarboxylate ligand coordinates to the zinc centers.

Key Structural Features of a Zinc-Imidazolium MOF

Feature Description Reference
Dimensionality One-dimensional (1D) "necklace-type" polymer nih.gov
Coordination Carboxylate groups of the ligand bind to zinc secondary building units. nih.gov
Ligand Conformation The dicarboxylate imidazolium ligand adopts a distinct U-shaped conformation. nih.gov
Bridging Anion A formate (B1220265) anion also bridges the zinc centers within the polymer chain. nih.gov

This work demonstrates how the ligand can be used to build metal-organic materials where the imidazolium salt is an integral part of the framework backbone. nih.gov Such designs are precursors for creating more complex materials, such as MOFs that contain tethered N-heterocyclic carbene (NHC) metal complexes, by deprotonating the imidazolium C2 proton. nih.gov

Host-Guest Chemistry in Porous Systems

The construction of supramolecular assemblies and MOFs from this compound can lead to materials with intrinsic porosity. The voids or channels within these frameworks are capable of housing guest molecules, opening up applications in areas like molecular separation, storage, and sensing.

In the aforementioned zinc-based 1D MOF, the close packing of the polymer chains creates channels within the crystal structure. nih.gov These channels were found to be occupied by disordered DMF solvent molecules, which act as guests within the host framework. nih.gov This observation confirms the potential of materials derived from this ligand to engage in host-guest chemistry.

The rational design of such frameworks allows for the tuning of pore size and chemical environment. By modifying the synthesis conditions or the metal center, it is possible to create porous systems tailored for the selective adsorption of specific guest molecules. nih.gov The presence of the charged imidazolium cation within the framework walls can create a unique electrostatic environment, potentially leading to selective binding of polar guests or anions.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis of the Compound and its Derivatives

The electronic structure of 1,3-Bis(4-carboxyphenyl)imidazolium chloride is fundamental to its chemical behavior. The molecule consists of a central imidazolium (B1220033) cation, which is an aromatic heterocyclic ring, flanked by two 4-carboxyphenyl substituents. A chloride anion balances the positive charge of the imidazolium core.

Key Structural and Electronic Features:

Imidazolium Core: The imidazolium ring is planar, a characteristic feature of aromatic systems. This planarity facilitates π-π stacking interactions, which can be crucial in the formation of larger supramolecular assemblies.

Substituent Orientation: The two 4-carboxyphenyl groups are not coplanar with the central imidazolium ring. Studies on analogous 1,3-diaryl-imidazolium salts have shown that the phenyl rings are twisted out of the plane of the imidazolium ring, with dihedral angles that can range from approximately 48° to 56°. This twisted conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl groups and the hydrogens of the imidazolium ring.

Bonding Characteristics: Density Functional Theory (DFT) calculations on similar imidazolium salts reveal specific bond length patterns. The C-N bonds within the imidazolium ring exhibit partial double bond character, consistent with aromaticity. The N-C bonds connecting the imidazolium ring to the phenyl groups are typical single bonds.

Intermolecular Interactions: The carboxylic acid groups are capable of forming strong hydrogen bonds, both with other molecules of the same compound and with solvent molecules. The imidazolium ring itself can engage in ionic and hydrogen bonding interactions. Furthermore, the aromatic nature of both the imidazolium and phenyl rings allows for π-π stacking interactions. These non-covalent interactions play a significant role in the crystal packing and the formation of extended networks.

A derivative of interest is 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. In its crystal structure, O-H···Cl hydrogen bonds are observed, connecting the hydroxyl groups and the chloride anions of adjacent molecules. researchgate.net Additionally, π-π stacking is present between the phenolic rings. researchgate.net

Table 1: Representative Theoretical Data on Structural Parameters of 1,3-Diaryl-Imidazolium Salts

ParameterTypical Calculated ValueSignificance
Imidazolium Ring C-N Bond Length~1.34 ÅIndicates partial double bond character and aromaticity.
Imidazolium-Phenyl N-C Bond Length~1.44 ÅTypical single bond length.
Phenyl-Imidazolium Dihedral Angle45° - 60°Influences molecular packing and steric accessibility.
Hydrogen Bond Distance (e.g., O-H···Cl)2.9 - 3.1 ÅIndicates strong intermolecular interactions.
π-π Stacking Distance3.5 - 3.8 ÅGoverns the formation of stacked assemblies.

Note: The data in this table are representative values based on computational studies of structurally similar compounds and are intended for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of 1,3-diaryl-imidazolium salts, these calculations can map out the energy landscape of the reaction, identifying transition states and intermediates.

A common synthetic route to 1,3-diaryl-imidazolium salts involves the reaction of a 1,4-diaryl-1,4-diazabutadiene with a source of a one-carbon unit, such as formaldehyde (B43269) or its equivalents, in the presence of an acid. Computational studies on this type of reaction have revealed a plausible pathway for the formation of the imidazolium ring. researchgate.net These calculations can determine the activation energies for each step of the proposed mechanism, thereby identifying the rate-determining step and suggesting reaction conditions that could optimize the yield.

For instance, the synthesis of this compound can be achieved through the reaction of 4-aminobenzoic acid with glyoxal (B1671930) and a formaldehyde equivalent. A plausible reaction mechanism that could be investigated using quantum chemical calculations would involve:

Formation of a di-imine intermediate from the reaction of 4-aminobenzoic acid and glyoxal.

Cyclization of the di-imine with a formaldehyde equivalent to form the imidazolium ring.

Computational modeling can also shed light on potential side reactions and the stability of intermediates, guiding the synthetic chemist in choosing the most efficient reaction pathway.

Molecular Simulations of Interactions within Constructed Frameworks

This compound is a bifunctional linker, meaning it can connect two different entities, such as metal ions or clusters, to form larger structures like metal-organic frameworks (MOFs) or coordination polymers. Molecular dynamics (MD) simulations are a powerful tool to study the behavior of these extended frameworks.

MD simulations can provide insights into:

Framework Flexibility: By simulating the movement of atoms over time, MD can reveal the flexibility and vibrational modes of the framework. This is important for understanding how the framework might respond to external stimuli such as pressure or the inclusion of guest molecules.

Guest-Host Interactions: If the framework is porous, MD simulations can be used to study the interactions of guest molecules (e.g., gases, solvents) within the pores. This can help in understanding the adsorption and diffusion properties of the material, which is crucial for applications in gas storage and separation.

Thermal Stability: By performing simulations at different temperatures, the thermal stability of the framework can be assessed. These simulations can identify the onset of large-amplitude motions that may precede framework collapse.

Predictive Modeling for Material Design and Performance

Computational chemistry is increasingly used not only to understand existing materials but also to predict the properties of new, yet-to-be-synthesized materials. mit.edu This predictive modeling approach can accelerate the discovery of materials with desired functionalities.

For this compound and its derivatives, predictive modeling could be employed to:

Design Functional Linkers: By systematically modifying the substituents on the phenyl rings (e.g., adding electron-donating or electron-withdrawing groups), DFT calculations can predict how these changes will affect the electronic properties of the linker. For example, DFT calculations can predict the anion affinity based on the substituents on the imidazolium ring, which is relevant for applications in anion transport.

Screen for Gas Adsorption Applications: Computational screening can be used to predict the affinity of frameworks built from these linkers for different gases, such as CO2. By calculating the binding energies of gas molecules within the pores of hypothetical frameworks, promising candidates for carbon capture applications can be identified before their synthesis.

Predict Mechanical Properties: For materials where mechanical strength is important, computational models can predict properties such as the bulk modulus and shear modulus of frameworks constructed with this linker.

The use of artificial intelligence and machine learning in conjunction with large-scale computational modeling is a rapidly growing area that promises to further enhance the capabilities of predictive materials design. mit.eduyoutube.comyoutube.com

Future Research Directions and Emerging Paradigms

Advanced Functionalization Strategies for Tunable Properties

The inherent molecular architecture of 1,3-Bis(4-carboxyphenyl)imidazolium chloride, characterized by a central imidazolium (B1220033) core flanked by two 4-carboxyphenyl groups, offers a versatile platform for advanced functionalization. mst.edu The carboxylic acid moieties serve as primary sites for chemical modification, enabling the tuning of the compound's physicochemical properties for specific applications.

Future research is anticipated to move beyond simple derivatization to more sophisticated functionalization strategies. This includes the introduction of additional functional groups to the phenyl rings to modulate electronic properties, solubility, and coordination behavior. For instance, the incorporation of electron-donating or electron-withdrawing groups could significantly impact the compound's performance in catalytic applications.

Moreover, the synthesis of derivatives with varied spacer lengths between the imidazolium core and the carboxyl groups could offer precise control over the structural and electronic properties of resulting materials, such as metal-organic frameworks (MOFs). The exploration of post-synthetic modification of materials incorporating this imidazolium salt is another promising avenue, allowing for the introduction of new functionalities after the initial material synthesis.

Development of Multicomponent and Hybrid Material Systems

The development of multicomponent and hybrid materials is a rapidly advancing field where this compound is poised to make significant contributions. Its ability to act as both a structural linker and a functional component makes it an ideal candidate for creating sophisticated material systems with synergistic properties.

In the realm of polymer composites, this imidazolium salt has already demonstrated its efficacy as a compatibilizer. In polyphenylene sulfide (B99878) (PPS)/carbon fiber composites, its incorporation has been shown to significantly enhance the interfacial shear strength. researchgate.net Future research will likely explore its application in a wider range of polymer matrices and with various reinforcing agents to develop high-performance, lightweight materials for demanding applications.

The use of this compound and its analogs as organic linkers in the synthesis of MOFs is another area of intense research. The synthesis of a one-dimensional zinc-based MOF using the bromide variant of this compound has been reported, showcasing its potential in creating novel porous materials. sci-hub.se The development of multicomponent MOFs, where this imidazolium salt is used in conjunction with other organic linkers, could lead to materials with tailored pore sizes, functionalities, and catalytic activities.

Material SystemRole of this compoundObserved/Potential Enhancement
Polymer Composites Compatibilizer, Interfacial modifierImproved mechanical strength, thermal stability, and fiber-matrix adhesion
Metal-Organic Frameworks (MOFs) Organic linkerCreation of porous materials with tunable properties for catalysis, gas storage, and separation
Hybrid Catalysts Support for metal nanoparticles, OrganocatalystEnhanced catalytic activity, stability, and recyclability

Green Chemistry Principles in Synthesis and Application

The growing emphasis on sustainable chemistry is driving the development of greener synthetic routes and applications for chemical compounds. For this compound, future research will increasingly focus on aligning its lifecycle with the principles of green chemistry.

In terms of synthesis, efforts will be directed towards the use of renewable starting materials, greener solvents, and more energy-efficient reaction conditions. While the conventional synthesis involves the reaction of 4-aminobenzoic acid with formic acid in methanol, exploring alternative, more sustainable pathways will be a key research focus. mst.edu The evaluation of green chemistry metrics, such as atom economy and E-factor, for different synthetic routes will be crucial in identifying the most environmentally benign methods.

In its applications, the focus will be on leveraging its properties for sustainable technologies. A structural analog, 1,3-bis(carboxymethyl)imidazolium chloride, has been successfully employed as a recyclable, metal-free ionic catalyst for multicomponent reactions under neat conditions, showcasing high yields and excellent recyclability. oatext.comnih.gov Similar investigations into the catalytic activity and recyclability of this compound in various organic transformations will be a significant area of future research.

Scalability and Translational Research in Material Science

For this compound to transition from a laboratory curiosity to a commercially viable material, significant efforts in scalability and translational research are required. Bridging the gap between small-scale synthesis and industrial production presents a number of challenges that need to be addressed.

Key considerations for scaling up the synthesis include maintaining reaction efficiency, ensuring high purity, managing byproducts, and developing effective solvent recovery and recycling systems. mst.edu Temperature control is critical to prevent side reactions such as decarboxylation. Future research will likely focus on the development of continuous flow processes, which can offer better control over reaction parameters and lead to more consistent product quality and higher yields.

Translational research will focus on demonstrating the real-world applicability and long-term performance of materials incorporating this imidazolium salt. This will involve rigorous testing of polymer composites and other hybrid materials under conditions that simulate their intended use. Collaboration between academia and industry will be essential to identify promising applications and to navigate the regulatory and economic hurdles associated with commercialization. The development of cost-effective manufacturing processes will be a critical factor in determining the widespread adoption of this versatile compound in material science.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,3-Bis(4-chlorophenyl)imidazolium chloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use sealed goggles, nitrile gloves, and lab coats to prevent skin/eye contact (H315, H319, H335 classifications) .
  • Ventilation : Operate under inert gas (e.g., N₂) in a fume hood to minimize inhalation risks .
  • Decontamination : Immediately rinse affected areas with water for 15 minutes if exposed; avoid solvents that may react with the compound .

Q. How should researchers characterize the solubility and stability of this compound for experimental design?

  • Methodological Answer :

  • Solubility Testing : Conduct trials in polar (water, methanol) and non-polar solvents (toluene) at 25°C. Evidence indicates it is water-insoluble but may dissolve in DMF or DMSO .
  • Thermal Stability : Use TGA/DSC to confirm decomposition onset at >250°C under inert conditions. No hazardous decomposition products are reported if stored properly .

Q. What are the key physicochemical properties relevant to synthetic applications?

  • Critical Data :

PropertyValueRelevance
Melting Point251–252°CIndicates thermal robustness for high-temperature reactions
AppearanceCream-colored powderPurity (>97%) affects catalytic activity; characterize via HPLC
HygroscopicityLow (stable in dry storage)Enables use in moisture-sensitive reactions

Advanced Research Questions

Q. How can this compound be optimized as a ligand in nickel-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Reaction Conditions : Use 1–5 mol% ligand loading with Ni(COD)₂ in toluene at 80°C under N₂. Evidence shows yields up to 90% in aryl-aryl couplings .
  • Co-Additives : Combine with CsF or KOtBu to stabilize intermediates. Adjust solvent polarity to enhance ligand solubility .
  • Mechanistic Insight : Monitor reaction via in situ IR or NMR to track ligand-metal coordination dynamics .

Q. What strategies improve chloride anion transport efficiency in lipid bilayer models?

  • Methodological Answer :

  • Host-Guest Studies : Perform ¹H NMR titrations in CD₃CN:H₂O (95:5) to quantify chloride binding constants (e.g., log K > 4 for selective hosts) .
  • Liposome Assays : Use POPC liposomes loaded with lucigenin dye; measure Cl⁻/NO₃⁻ exchange rates via fluorescence quenching .
  • Computational Modeling : DFT calculations predict anion affinity based on imidazolium ring substituents (e.g., electron-withdrawing groups enhance selectivity) .

Q. How does 1,3-Bis(cyanomethyl)imidazolium chloride enhance perovskite solar cell efficiency?

  • Methodological Answer :

  • Dopant-Additive Synergy : Combine 0.1–0.3M [Bcmim]Cl with MACl to suppress precursor aggregation, improving film crystallinity (PCE up to 23.3%) .
  • Characterization : Use XRD and SEM to confirm reduced pinholes and increased grain size (>1 µm). PL spectroscopy quantifies defect passivation .
  • Stability Testing : Expose films to 85°C/85% RH for 500+ hours; retain >90% efficiency via ionic liquid’s moisture-barrier properties .

Contradictions & Gaps in Evidence

  • Thermal Decomposition : While states no hazardous byproducts, advanced studies (e.g., catalysis at >250°C) should monitor for chlorobenzene or CO release via GC-MS .
  • Ecotoxicity Data : Limited aquatic toxicity information requires researchers to conduct algae/daphnia bioassays per OECD 201/202 guidelines .

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Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-carboxyphenyl)imidazolium chloride

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